molecular formula C15H13BrN4OS B2973627 1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 878994-12-8

1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B2973627
CAS No.: 878994-12-8
M. Wt: 377.26
InChI Key: IYHHTAQWBNRAMC-UHFFFAOYSA-N
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Description

This compound (CAS 878994-12-8) is a triazolopyrimidine derivative with the molecular formula C₁₅H₁₃BrN₄OS and a molecular weight of 377.27 g/mol . Key structural features include:

  • A 4-bromobenzylthio group at position 2, contributing steric bulk and lipophilicity.
  • A 7-methyl group enhancing ring stability.
  • A 6-acetyl substituent (ethanone), which may influence electronic properties and hydrogen bonding .

Properties

IUPAC Name

1-[2-[(4-bromophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4OS/c1-9-13(10(2)21)7-17-14-18-15(19-20(9)14)22-8-11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHTAQWBNRAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields and is environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The use of microwave irradiation and dicationic molten salts allows for efficient and scalable production, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist for RORγt and as an inhibitor for JAK1 and JAK2 . These interactions disrupt specific signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Research Implications

  • Medicinal Chemistry : The bromobenzylthio group in the target compound may enhance blood-brain barrier penetration compared to phenyl or methylbenzyl analogues .
  • Agrochemicals : Fluorinated or chlorinated derivatives (e.g., ) could be explored as herbicides or fungicides, leveraging halogen interactions with target enzymes .

Biological Activity

The compound 1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly in the context of its anticancer and antimicrobial properties.

  • Molecular Formula : C19H15BrN4S2
  • Molecular Weight : 443.4 g/mol
  • IUPAC Name : 2-[5-[(4-bromophenyl)methylsulfanyl]-4-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzyl thiol with a suitable triazole precursor. Various methods have been reported for synthesizing related thiazole derivatives that exhibit significant biological activity. For instance, mercapto-substituted 1,2,4-triazoles have shown promising chemopreventive and chemotherapeutic effects on cancer cells .

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Tests : Compounds derived from the triazole family were tested against human breast cancer cell lines (MCF-7) and showed varying degrees of cytotoxicity. A related compound demonstrated potent activity with IC50 values in the low micromolar range .
CompoundCell LineIC50 (μM)
69cMCF-75.0
69bBel-74028.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that derivatives of triazoles exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Antibacterial Tests : Compounds were screened at concentrations of 200 μg/mL and showed effective inhibition against pathogenic bacteria compared to standard antibiotics like chloramphenicol .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<16 μg/mL
Escherichia coli<32 μg/mL

Case Studies

A notable study focused on the antiproliferative activity of various synthesized thiazole derivatives against human cancer cell lines. The results indicated that modifications in the substituents significantly influenced the activity levels:

  • Study Findings : Compounds with bulky groups at specific positions on the triazole ring exhibited reduced activity against resistant strains of cancer cells, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

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